7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-6-7(8)9-4-10-11(5)6/h2-4H,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNMBJLMIJKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1N=CN=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258738 | |
| Record name | 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-28-0 | |
| Record name | 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Pyrrolo 2,1 F Nih.govacs.orgnih.govtriazine Scaffold in Chemical Biology and Medicinal Chemistry
The pyrrolo[2,1-f] nih.govacs.orgnih.govtriazine scaffold is a cornerstone in the design of various therapeutic agents due to its wide spectrum of biological activities. nih.gov Its structural resemblance to purine (B94841) nucleosides allows it to interact with biological targets that recognize these natural molecules, leading to applications in antiviral and anticancer research. researchgate.netmdpi.com
Perhaps the most prominent example of its significance is its role as the core moiety of the broad-spectrum antiviral drug Remdesivir, which has been recognized for its activity against a wide array of RNA viruses. nih.govnih.gov Beyond its antiviral applications, the scaffold is an integral part of numerous small molecule protein kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy. nih.govresearchgate.net As of early 2021, 65 small molecule kinase inhibitors had received FDA approval, many of which incorporate fused heterocyclic structures like pyrrolo[2,1-f] nih.govacs.orgnih.govtriazine. nih.govresearchgate.net
Derivatives of this scaffold have been developed as potent inhibitors for a diverse range of kinases and signaling pathways, including:
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR) nih.govnih.gov
Anaplastic Lymphoma Kinase (ALK) nih.govnih.gov
Janus Kinase 2 (JAK2) nih.gov
Hedgehog (Hh) signaling pathway nih.govnih.gov
This wide range of targets underscores the scaffold's importance as a versatile template for developing inhibitors that can be finely tuned to achieve high potency and selectivity. nih.govresearchgate.net
Emerging Research Trajectories for Specific Substituted Pyrrolo 2,1 F Nih.govacs.orgnih.govtriazines
Current research focuses on synthesizing and evaluating novel substituted pyrrolo[2,1-f] nih.govacs.orgnih.govtriazines to develop more potent and selective inhibitors for various therapeutic targets. researchgate.net One key trajectory involves creating 2,7-disubstituted derivatives as a new platform for kinase inhibitors. For example, specific compounds from this series have demonstrated nanomolar activity against Anaplastic Lymphoma Kinase (ALK) with high selectivity over the insulin-like growth factor-1 receptor (IGF-1R), a significant challenge in designing targeted therapies. nih.gov
Another area of active investigation is the development of inhibitors for the Hedgehog (Hh) signaling pathway, which is implicated in certain cancers. nih.gov Researchers have successfully designed potent Hh pathway inhibitors by replacing the pyrimidine (B1678525) skeleton of a previous lead compound with the pyrrolo[2,1-f] nih.govacs.orgnih.govtriazine scaffold. nih.gov This work led to the identification of compounds with superior in vitro potency and favorable in vivo pharmacokinetic properties. nih.gov
Furthermore, research into dual inhibitors continues to be a promising strategy. Derivatives have been synthesized that show potent activity against both c-Met and VEGFR-2, two key targets in cancer therapy. nih.gov The strategic modification of the scaffold, such as the introduction of a fluorine atom at the 5-position, is also being explored to create previously unknown derivatives with potentially enhanced potency and selectivity as kinase inhibitors. acs.org
| Compound Type | Target | Key Research Finding | Reference |
|---|---|---|---|
| 2,7-disubstituted-pyrrolo[2,1-f] nih.govacs.orgnih.govtriazine | ALK | Compound 21 showed an IC₅₀ of 10 ± 2 nM against ALK with high selectivity over IGF-1R (IC₅₀ = 1137 ± 398 nM). | nih.gov |
| Substituted pyrrolo[2,1-f] nih.govacs.orgnih.govtriazine | Hedgehog (Hh) Pathway | Compound 19a was identified as a potent inhibitor with good in vivo pharmacokinetic properties. | nih.gov |
| Pyrrolo[2,1-f] nih.govacs.orgnih.govtriazine derivative | c-Met / VEGFR-2 | Compound 19 exhibited dual inhibitory activity with IC₅₀ values of 2.3 ± 0.1 nM (c-Met) and 5.0 ± 0.5 nM (VEGFR-2). | nih.gov |
| 2,7-Pyrrolo[2,1-f] nih.govacs.orgnih.govtriazine derivative | JAK2 | Compound 29 showed potent JAK2 inhibition with an IC₅₀ value of 0.17 ± 0.03 nM. | nih.gov |
| 2,4-disubstituted pyrrolo[2,1-f] nih.govacs.orgnih.govtriazine | Influenza Virus | A derivative showed antiviral activity with an IC₅₀ of 4 µg/mL and a selectivity index of 188, likely via neuraminidase inhibition. | mdpi.com |
Historical Context of Pyrrolo 2,1 F Nih.govacs.orgnih.govtriazine Core Synthesis and Derivatives
Precursor Chemistry and Starting Material Selection for Pyrrolo[2,1-f]nih.govnih.govacs.orgtriazine Ring Systems
The construction of the pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine fused ring system can be approached from two primary directions: building the triazine ring onto a pre-existing pyrrole, or constructing the pyrrole ring onto a triazine precursor.
Pyrrole-Based Precursors: The most common strategy begins with appropriately substituted pyrrole derivatives. nih.gov Simple, commercially available pyrrole is a frequent starting point, valued for its accessibility. acs.org A key transformation is the introduction of a cyano group at the 2-position to form 2-cyanopyrrole, a crucial intermediate for the subsequent cyclization. nih.gov Other functionalized pyrroles, such as methyl pyrrole-2-carboxylate, are also employed, offering different handles for chemical manipulation. nih.gov The critical step in this approach is the N-amination of the pyrrole ring, which installs the necessary N-N bond for the formation of the triazine ring. nih.gov
Triazine-Based Precursors: An alternative approach involves the use of 1,2,4-triazine (B1199460) derivatives as the foundational component. acs.org In this methodology, the triazine is N-alkylated to form a triazinium salt. This salt serves as a precursor to a triazinium ylide, which can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile to construct the fused pyrrole ring, yielding the complete bicyclic scaffold. acs.orgmdpi.com This route is particularly useful for creating highly substituted analogs.
Other starting materials, including pyridine (B92270) derivatives and β-substituted acrylates, have also been utilized in more complex, multistep syntheses to first generate a pyrrole intermediate which is then carried forward to the final heterocyclic system. nih.gov
Multistep Synthetic Routes to the Pyrrolo[2,1-f]nih.govnih.govacs.orgtriazin-4-amine Core
The assembly of the pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine core is typically a multistep process, with the most developed route starting from pyrrole. nih.govacs.org
A scalable and optimized synthesis involves three main steps:
Cyanation of Pyrrole: Pyrrole undergoes a Vilsmeier-Haack type reaction with a reagent formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The resulting intermediate is then treated with hydroxylamine, followed by dehydration, to yield 2-cyanopyrrole. nih.govacs.org
N-Amination: The pyrrole nitrogen of 2-cyanopyrrole is deprotonated with a strong base, such as sodium hydride (NaH), and then reacted with an electrophilic aminating agent. While various agents like O-(diphenylphosphinyl)hydroxylamine can be used, chloramine (NH₂Cl) is often preferred for large-scale synthesis due to its cost-effectiveness. nih.govnih.gov This step generates the key N-amino-2-cyanopyrrole intermediate.
Triazine Ring Formation: The final cyclization is achieved by heating the N-aminated intermediate with formamidine acetate. nih.govnih.gov In this reaction, formamidine acetate provides the final carbon and nitrogen atoms required to close the six-membered triazine ring, directly affording the desired pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine. nih.gov
Alternative routes often converge on a common strategy of cyclizing an N-aminopyrrole derivative. For example, an N-aminopyrrole can be cyclized with formamide (B127407) at elevated temperatures. nih.gov Another approach involves the synthesis and subsequent chemical modification of pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4(3H)-ones, which serve as versatile intermediates. beilstein-journals.orgnih.gov
| Route | Key Starting Materials | Key Intermediates | Key Reagents/Conditions | Reference(s) |
| From Pyrrole | Pyrrole | 2-Cyanopyrrole, N-Amino-2-cyanopyrrole | 1. POCl₃, DMF; 2. NaH, NH₂Cl; 3. Formamidine acetate, heat | nih.gov, acs.org |
| From Triazine | 1,2,4-Triazine, Dimethyl acetylenedicarboxylate (B1228247) | N-Alkyl-1,2,4-triazinium salt | 1. Alkylating agent; 2. Base (e.g., Et₃N) | mdpi.com, acs.org |
| From Pyrrole Carboxylate | Methyl pyrrole-2-carboxylate | N-Aminopyrrole derivative | 1. NH₂Cl; 2. Benzoyl isothiocyanate; 3. Hydrolytic cyclization | nih.gov |
| Rearrangement | 3-Chloro-1H-pyrrole-2-carboxylic acid | Pyrrolo[1,2-d] nih.govacs.orgresearchgate.netoxadiazine | PPh₃, Br₂, Et₃N, followed by nucleophile-induced rearrangement | nih.gov, nih.gov |
A comparison of major synthetic routes to the pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine core.
Targeted Synthetic Approaches for Introducing Methyl Substituents at the 7-Position
Introducing a methyl group specifically at the 7-position of the pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine scaffold can be accomplished through two primary strategies: late-stage functionalization of the pre-formed heterocyclic core or a de novo synthesis using precursors that already contain or lead to the desired substitution pattern.
Late-Stage Functionalization: This approach relies on the inherent reactivity of the pyrrole moiety within the fused system. The C7-position is susceptible to electrophilic substitution. A common tactic involves the regioselective halogenation of the core, followed by a transition-metal-catalyzed cross-coupling reaction. For instance, the parent pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine can be brominated at the C7-position using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov The resulting 7-bromo derivative serves as a versatile handle for introducing the methyl group via reactions such as a Suzuki coupling with methylboronic acid or a Stille coupling with a methyltin reagent.
De Novo Synthesis: An elegant alternative involves constructing the heterocyclic system in a way that directly installs the C7-methyl group. One such method utilizes a 1,3-dipolar cycloaddition reaction. mdpi.com In this synthesis, an N(1)-ethyl-1,2,4-triazinium salt is treated with a base to form an ylide intermediate in situ. This ylide then reacts with a dipolarophile like dimethyl acetylenedicarboxylate (DMAD). Through a complex reaction cascade that involves cycloaddition and subsequent rearrangement, the ethyl group from the triazinium salt is incorporated into the final product, ultimately forming the methyl group at the C7-position. mdpi.com This method provides direct access to C7-methylated pyrrolotriazines, albeit with other substitutions on the ring determined by the choice of triazine and dipolarophile. mdpi.com
| Strategy | Substrate | Key Reagent(s) / Reaction | Product | Reference(s) |
| Late-Stage Functionalization (Proposed) | Pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine | 1. DBDMH (Bromination) 2. Methylboronic acid, Pd catalyst (Suzuki Coupling) | 7-Methylpyrrolo[2,1-f] nih.govnih.govacs.orgtriazine | nih.gov (for bromination step) |
| De Novo Synthesis (Cycloaddition) | N(1)-ethyl-1,2,4-triazinium salt + DMAD | Et₃N, Dioxane (1,3-Dipolar Cycloaddition) | Dimethyl 7-methyl-pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine-5,6-dicarboxylate derivative | mdpi.com |
Synthetic approaches for introducing a C7-methyl substituent.
Chemo-, Regio-, and Stereoselectivity Considerations in Pyrrolo[2,1-f]nih.govnih.govacs.orgtriazine Synthesis
Controlling selectivity is paramount in the synthesis of complex heterocyclic systems like 7-methylpyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine to ensure the desired isomer is formed and to maximize yields.
Regioselectivity: The control of reaction site is a critical factor.
During the electrophilic bromination of the pyrrolotriazine core, there is a notable preference for substitution at the C7 position over the C5 position, with a reported regioselectivity of approximately 5:1 when using N-bromosuccinimide (NBS). nih.gov This inherent selectivity is crucial for the targeted late-stage functionalization of the scaffold.
In the synthesis of substituted analogs via 1,3-dipolar cycloadditions of triazinium ylides, the reaction with asymmetric dipolarophiles can be highly regioselective, leading to a single constitutional isomer. acs.org
The synthesis of pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4(3H)-one intermediates via intramolecular cyclization of bis-carbamoyl pyrroles is also regioselective, with the outcome influenced by the specific reagents used. nih.gov
Chemoselectivity: Differentiating between multiple reactive functional groups is often necessary. In a multistep synthesis of a 7-bromo-2-(methylsulfanyl) analog, the highly reactive C4-position was first blocked by chlorination with POCl₃. This preventative step allowed for the subsequent selective bromination at C7 without undesired side reactions at C4, showcasing a deliberate chemoselective strategy. nih.gov
Stereoselectivity: While the core of 7-methylpyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine is aromatic and achiral, the synthesis of analogs bearing chiral centers, such as the ribose moiety in nucleoside analogs, requires stereochemical control. In the synthesis of one such analog, the glycosylation step resulted in an anomeric mixture of pyrrole nucleosides that required separation to isolate the desired pure β-anomer. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions can be diastereoselective; for example, the reaction with N-ethylmaleimide can yield two diastereomers in an 8:1 ratio. acs.org
Modern Synthetic Methodologies (e.g., Flow Chemistry, Catalytic Reactions)
Modern synthetic chemistry emphasizes the use of efficient, scalable, and sustainable methods. The synthesis of pyrrolo[2,1-f] nih.govnih.govacs.orgtriazines has benefited from the application of catalytic reactions and principles of process chemistry.
Catalytic Reactions: Transition metal catalysis is a cornerstone of modern organic synthesis and has been effectively applied to this heterocyclic system.
Copper-Catalyzed Reactions: Copper(II) catalysts have been employed for the one-pot, two-step synthesis of substituted pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4(3H)-ones. nih.gov A system using CuCl₂·2H₂O with sodium acetate in DMSO has proven effective for this transformation. nih.gov Copper catalysis is also central to cascade reactions that form fused isoquinoline-pyrrolotriazine systems. researchgate.net
Palladium-Catalyzed Cross-Couplings: As mentioned previously, palladium-catalyzed cross-coupling reactions like the Suzuki reaction are key for the late-stage functionalization of the pyrrolotriazine core, enabling the introduction of aryl and alkyl substituents at positions such as C7 after initial halogenation. nih.govacs.org
Optimization of Reaction Conditions and Yields for Advanced Intermediates
The efficient synthesis of 7-methylpyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine relies on the optimization of each step leading to the final product and its key precursors.
Optimization of the Parent Amine Synthesis: The large-scale synthesis of the unsubstituted pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine has been a subject of intense optimization. nih.govacs.org
Cyanation Step: The initial cyanation of pyrrole was systematically studied to improve yield and quality. This included incremental analysis of the Vilsmeier reagent formation, controlled addition of pyrrole, and optimization of the quench and dehydration steps. acs.org A crucial aspect was the identification and control of impurities, such as 1-H-pyrrole-2-carboxamide, which can form under acidic conditions in the presence of water. acs.org
Amination and Cyclization: The choice of reagents was optimized for scalability, shifting from more expensive laboratory-scale reagents like O-(diphenylphosphinyl)hydroxylamine to the more economical chloramine for the N-amination step. nih.gov The final cyclization with formamidine acetate was optimized by controlling the temperature (85–90 °C) and reaction time (20 hours) while concurrently distilling the solvent to drive the reaction to completion. nih.gov
Optimization of Analogs: For the synthesis of substituted analogs, reaction conditions are also tailored to maximize yields. In the 1,3-dipolar cycloaddition route to C7-methyl derivatives, parameters such as solvent and reaction time were adjusted. For instance, using absolute dioxane as a solvent with reaction times of 2-4 days at room temperature provided yields of the desired products in the 30-54% range. mdpi.com
| Synthetic Step | Initial/Reported Condition | Optimized Condition/Reagent | Improvement/Rationale | Reference(s) |
| N-Amination of Pyrrole | O-(diphenylphosphinyl)hydroxylamine | Chloramine (NH₂Cl) | Increased cost-effectiveness and availability for large-scale synthesis. | nih.gov, nih.gov |
| Pyrrole Cyanation | Not specified | Incremental analysis of reagent addition, temperature control, and quench. | Minimized formation of 1-H-pyrrole-2-carboxamide impurity, improved yield and purity. | acs.org |
| Final Cyclization | Formamide, 165 °C | Formamidine acetate, 85–90 °C for 20h | Milder conditions, specific reagent for amine formation, optimized for batch processing. | nih.gov, nih.gov |
| Overall Process | Multi-step lab synthesis | Two-vessel process | Reduced step count, increased overall yield to 55%, improved scalability. | acs.org |
Examples of reaction condition optimization for pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine synthesis.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Methylpyrrolo 2,1 F 1 2 3 Triazin 4 Amine Derivatives
Design and Synthesis of Analogs for Comprehensive SAR Exploration
The design and synthesis of analogs based on the 7-methylpyrrolo[2,1-f] nih.govasianpubs.orgresearchgate.nettriazin-4-amine scaffold are crucial for a thorough exploration of structure-activity relationships (SAR). The pyrrolo[2,1-f] nih.govasianpubs.orgresearchgate.nettriazine core is considered a privileged scaffold because of its presence in numerous pharmaceutically active agents, serving as a structural analog to purine (B94841) bases. researchgate.netmdpi.com Synthetic strategies are often designed to allow for rapid diversification, enabling the exploration of a wide range of substituents at various positions on the heterocyclic system. researchgate.net
A common approach involves multi-step synthesis starting from pyrrole (B145914) derivatives. nih.gov For instance, a probe compound, 14a, was synthesized to evaluate a novel pyrrolo[2,1-f] nih.govasianpubs.orgresearchgate.nettriazine bicyclic scaffold for PI3K inhibition. sci-hub.se The general synthesis can begin with a commercially available substituted pyrrole, which undergoes bromination and protection. sci-hub.se Subsequent halogen-lithium exchange followed by reaction with anhydrous DMF yields a key aldehyde intermediate. sci-hub.se This aldehyde can then react with a suitable amine to yield pyrrolo[2,1-f] nih.govasianpubs.orgresearchgate.nettriazin-4(3H)-ones. sci-hub.se Further modifications, such as chlorination and subsequent introduction of amines (e.g., morpholine), followed by deprotection and hydrolysis, provide key carboxylic acid intermediates. sci-hub.sesci-hub.se These intermediates are then coupled with various amines to generate a library of final analogs. sci-hub.sesci-hub.se
Another versatile method is the 1,3-dipolar cycloaddition reaction. This has been used to synthesize a series of 2,4-disubstituted pyrrolo[2,1-f] nih.govasianpubs.orgresearchgate.nettriazines by reacting N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate (B1228247), allowing for the introduction of diverse aryl and thienyl substituents. mdpi.com Late-stage diversification is also a key strategy. An orthogonally reactive key intermediate can be designed to be amenable to rapid changes, such as an optimized in situ triflate displacement to install an aniline (B41778) group at the C2-position. researchgate.net These synthetic methodologies provide access to a wide array of analogs with modifications at key positions, which is fundamental for comprehensive SAR studies. nih.govresearchgate.netmdpi.com
Impact of Substituent Modifications on Molecular Target Interaction Profiles
Modifications of substituents on the pyrrolo[2,1-f] nih.govasianpubs.orgresearchgate.nettriazine core have a significant impact on the interaction profiles with various molecular targets, particularly protein kinases. SAR studies have been extensively conducted to optimize the potency and selectivity of these compounds as kinase inhibitors. nih.govpsu.edu
For inhibitors of PI3Kδ, the 4-amino pyrrolotriazine was identified as a novel and selective chemotype. nih.gov SAR exploration led to the discovery that introducing a 7-(3-(piperazin-1-yl)phenyl) group results in highly potent, selective, and orally bioavailable PI3Kδ inhibitors. nih.gov In another study focusing on PI3K inhibitors, a series of 6-aminocarbonyl pyrrolo[2,1-f] nih.govasianpubs.orgresearchgate.nettriazine derivatives were designed. sci-hub.se The initial probe compound 14a showed selective activity against p110α and p110δ isoforms. sci-hub.sesci-hub.se Further modifications at the 6-aminocarbonyl position led to compounds like 14p and 14q , which exhibited potent antiproliferative activity against several human cancer cell lines. sci-hub.sesci-hub.se
In the context of p38α MAP kinase inhibitors, a novel series of compounds based on the pyrrolo[2,1-f] nih.govasianpubs.orgresearchgate.nettriazine ring system was identified. psu.eduijpsr.info The SAR of this series was explored, leading to potent analogs. psu.edu Similarly, for inhibitors targeting VEGFR-2 and FGFR-1, substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f] nih.govasianpubs.orgresearchgate.net-triazines were developed. nih.gov
The development of dual c-Met and VEGFR-2 inhibitors also highlights the importance of substituent effects. A series of pyrrolo[1,2-f] nih.govasianpubs.orgresearchgate.nettriazine derivatives were designed where the majority of the compounds showed potent antiproliferative effects. bohrium.com Specifically, compound 27a demonstrated high selectivity and potent inhibitory activity against both c-Met and VEGFR-2. bohrium.com Modifications on the C2-aniline substituent have also been shown to decrease the formation of glutathione (B108866) adducts, a strategy to minimize potential drug-induced toxicity. researchgate.net
The following table summarizes the impact of key substitutions on the activity against different kinase targets.
| Target Kinase | Scaffold Position | Substituent | Effect on Activity | Reference |
| PI3Kδ | C7 | 3-(piperazin-1-yl)phenyl | Increased potency and selectivity | nih.gov |
| PI3Kα, PI3Kδ | C6 | Aminocarbonyl derivatives | Potent antiproliferative activity | sci-hub.se |
| VEGFR-2, FGFR-1 | C4 | (2,4-difluoro-5-(methoxycarbamoyl)phenyl)amino | Potent inhibition | nih.gov |
| c-Met, VEGFR-2 | C2, C7 | Various aryl/heteroaryl groups | Dual inhibitory activity | bohrium.com |
| ALK | C2, C7 | 2,7-disubstituted analogs | Nanomolar activity against ALK | nih.gov |
| JAK2 | C2, C7 | 2,7-disubstituted analogs | Nanomolar inhibition of JAK2 | nih.gov |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. nih.gov For 7-methylpyrrolo[2,1-f] nih.govasianpubs.orgresearchgate.nettriazin-4-amine derivatives, QSAR studies have been instrumental in rationalizing the effects of different substituents and guiding the design of more potent analogs, particularly as kinase inhibitors. asianpubs.org
A QSAR study on a series of 36 pyrrolotriazine derivatives as Met kinase inhibitors utilized Dragon descriptors and a combinatorial protocol in multiple linear regression (CP-MLR). asianpubs.org The inhibitory concentrations (IC50) were converted to a molar scale (pIC50) for the analysis. asianpubs.org The identified descriptors highlighted the importance of several physicochemical properties for Met kinase inhibitory activity. asianpubs.org These included atomic Sanderson's electronegativity, the count of 5-membered rings, and specific structural fragments. asianpubs.org Such models provide a rational basis for developing new derivatives by predicting the activity of untested compounds. asianpubs.org
The general prerequisites for developing a QSAR model include a quantitative description of the molecular structure (descriptors), the biological activities of a diverse set of molecules, and a mathematical method to correlate them. nih.gov For kinase inhibitors, QSAR models have been developed using artificial neural networks (ANN) to predict activity profiles against large panels of kinases. nih.gov These models can help in predicting the kinase specificity profile for compounds early in the drug discovery process. nih.gov
In a study involving 3-fluoro-4-(pyrrolo[2,1-f] nih.govasianpubs.orgresearchgate.nettriazin-4-yloxy)aniline derivatives as c-Met kinase inhibitors, QSAR models were developed alongside docking studies to provide insights into structural requirements for high activity. researchgate.net The models are often interpreted using contour plots, which graphically represent regions where specific properties (e.g., steric bulk, electrostatic charge) would be favorable or unfavorable for activity. researchgate.netnih.gov For example, a model might indicate that hydrophobic groups are preferred in one region of the molecule, while positively charged groups are detrimental in another. researchgate.net
The table below lists some descriptor types that have been identified as significant in QSAR models for pyrrolotriazine and related kinase inhibitors.
| Descriptor Type | Description | Relevance to Activity | Reference |
| Topological | Descriptors based on the 2D representation of the molecule, such as connectivity indices. | Relates to molecular size, shape, and branching. | asianpubs.org |
| Electronic | Descriptors related to the electronic properties, such as atomic electronegativity (BELe4, GATS7e). | Influences electrostatic interactions and hydrogen bonding with the target. | asianpubs.org |
| Geometrical | Descriptors based on the 3D structure of the molecule. | Important for understanding the steric fit within the binding pocket. | nih.gov |
| Constitutional | Descriptors reflecting the molecular composition, such as atom counts (C-005, N-069) or ring counts (nR05). | Provides basic information on structural features contributing to activity. | asianpubs.org |
| Hydrophobic | Descriptors quantifying the lipophilicity of the molecule. | Affects membrane permeability and hydrophobic interactions with the target. | researchgate.net |
Ligand-Target Interaction Profiling and Hotspot Identification
Understanding the interactions between a ligand and its molecular target at an atomic level is crucial for rational drug design. frontiersin.org For derivatives of 7-methylpyrrolo[2,1-f] nih.govasianpubs.orgresearchgate.nettriazin-4-amine, computational methods like molecular docking and molecular dynamics (MD) simulations are widely used to profile ligand-target interactions and identify binding hotspots. mdpi.combohrium.comphyschemres.org
Molecular docking studies have been performed to elucidate the binding modes of pyrrolo[2,1-f] nih.govasianpubs.orgresearchgate.nettriazine derivatives within the ATP-binding sites of various kinases. bohrium.com For instance, docking of a potent dual c-Met/VEGFR-2 inhibitor revealed a common mode of interaction at the ATP-binding site of both kinases. bohrium.com A key interaction often observed is the formation of hydrogen bonds between the pyrrolotriazine core and the hinge region of the kinase. nih.gov Specifically, the N1 nitrogen of the pyrrolo[2,1-f] nih.govasianpubs.orgresearchgate.nettriazine ring can form a hydrogen bond with the amide-NH of critical amino acid residues like Cys919 in VEGFR-2, anchoring the inhibitor in the adenine (B156593) binding pocket. nih.gov
In another study, molecular docking was used to suggest a plausible mechanism of action for antiviral pyrrolo[2,1-f] nih.govasianpubs.orgresearchgate.nettriazine derivatives, proposing the inhibition of viral neuraminidase. mdpi.com These computational predictions help to prioritize compounds for further experimental testing. mdpi.com
The identification of "hotspots"—key amino acid residues that contribute significantly to the binding affinity—is a primary goal of these studies. For example, in the binding of inhibitors to c-Met kinase, docking studies can reveal favorable interactions with residues such as Phe1223 and Asp1164, and unfavorable interactions near residues like Val1092 and Ile1084. researchgate.net This information is invaluable for designing new analogs with improved potency and selectivity. By modifying substituents to better occupy favorable pockets or avoid unfavorable interactions, the binding affinity can be optimized. researchgate.net
MD simulations provide further insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the binding pose predicted by docking. physchemres.org Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can indicate the stability of the ligand in the binding pocket and the flexibility of surrounding protein residues. physchemres.org These simulations can also reveal the importance of specific interactions, such as hydrophobic contacts and water bridges, in maintaining the bound state. physchemres.org
Key interactions identified through these profiling methods include:
Hydrogen Bonding: Primarily with the kinase hinge region, which is a critical anchor point for ATP-competitive inhibitors. nih.gov
Hydrophobic Interactions: With nonpolar residues lining the ATP-binding pocket, contributing significantly to binding affinity. physchemres.org
Electrostatic Interactions: Favorable and unfavorable interactions with charged residues within the binding site can dictate inhibitor orientation and potency. researchgate.net
By combining SAR data with detailed interaction profiling, a comprehensive understanding of how these compounds function at a molecular level is achieved, paving the way for the development of more effective therapeutic agents. zsmu.edu.ua
Molecular Mechanisms of Action Studies of 7 Methylpyrrolo 2,1 F 1 2 3 Triazin 4 Amine in Vitro and Cellular Contexts
Identification of Molecular Targets and Binding Partners
The primary molecular targets identified for the pyrrolo[2,1-f] nih.govmedivir.compharmacytimes.comtriazin-4-amine chemotype are class I phosphatidylinositol 3-kinases (PI3Ks). nih.gov Specifically, this class of compounds has been developed as potent and selective inhibitors of the PI3Kδ (delta) isoform. nih.gov Aberrant signaling of class I PI3Ks is a critical factor in the progression of many cancers and immunological disorders, making them a key therapeutic target. nih.gov
While the 4-amino pyrrolotriazine scaffold shows strong selectivity for PI3Kδ, the broader pyrrolo[2,1-f] nih.govmedivir.compharmacytimes.comtriazine core is versatile and has been incorporated into inhibitors of other protein kinases. nih.gov Depending on the substitution patterns on the core ring system, derivatives have been developed to target kinases such as:
Anaplastic lymphoma kinase (ALK) researchgate.netnih.gov
Janus kinase 2 (JAK2) nih.gov
c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) bohrium.com
This demonstrates that the pyrrolo[2,1-f] nih.govmedivir.compharmacytimes.comtriazine scaffold can be chemically modified to achieve specificity for different kinase targets. For the 4-amine class of compounds, however, PI3Kδ remains the most prominently documented molecular target. nih.gov
Enzymatic Inhibition and Activation Studies (e.g., Kinase Inhibition)
In vitro enzymatic assays have been crucial in quantifying the inhibitory potential of pyrrolo[2,1-f] nih.govmedivir.compharmacytimes.comtriazine derivatives against their respective kinase targets. Studies have focused on determining the half-maximal inhibitory concentration (IC50) to measure the potency of these compounds.
For the 4-amino pyrrolotriazine class, significant selective inhibitory activity against PI3K isoforms has been reported. A study designing a series of 6-aminocarbonyl pyrrolo[2,1-f] nih.govmedivir.compharmacytimes.comtriazine derivatives found that a lead compound (14a) showed potent and selective activity against the p110α and p110δ isoforms of PI3K. sci-hub.sesci-hub.se Another investigation focused on developing selective PI3Kδ inhibitors led to the identification of compounds with high potency and selectivity over other PI3K isoforms (α, β, and γ). nih.govresearchgate.net
Derivatives based on the broader pyrrolo[2,1-f] nih.govmedivir.compharmacytimes.comtriazine scaffold have also demonstrated potent inhibition against other kinases.
| Compound Class | Target Kinase | Reported IC50 | Reference |
|---|---|---|---|
| 6-Aminocarbonyl pyrrolo[2,1-f] nih.govmedivir.compharmacytimes.comtriazine (Compound 14a) | PI3Kα (p110α) | 122 nM | sci-hub.se |
| 6-Aminocarbonyl pyrrolo[2,1-f] nih.govmedivir.compharmacytimes.comtriazine (Compound 14a) | PI3Kδ (p110δ) | 119 nM | sci-hub.se |
| 2,7-disubstituted-pyrrolo[2,1-f] nih.govmedivir.compharmacytimes.comtriazine (Compound 21) | ALK | 10 nM | nih.gov |
| 2,7-Pyrrolo[2,1-f] nih.govmedivir.compharmacytimes.comtriazine (Compound 29) | JAK2 | 0.17 nM | nih.gov |
| Pyrrolo[1,2-f] nih.govmedivir.compharmacytimes.comtriazine derivative (Compound 27a) | c-Met | 2.3 nM | bohrium.com |
| Pyrrolo[1,2-f] nih.govmedivir.compharmacytimes.comtriazine derivative (Compound 27a) | VEGFR-2 | 5.0 nM | bohrium.com |
Receptor Binding Assays and Affinity Determination
Studies on pyrrolo[2,1-f] nih.govmedivir.compharmacytimes.comtriazin-4-amines have utilized molecular docking simulations to understand their interaction with target enzymes. nih.gov A significant finding from this research is that these compounds achieve their selective inhibition of the PI3Kδ isoform without binding to the "specificity pocket" that typically distinguishes the delta isoform from the alpha, beta, and gamma isoforms. nih.gov This suggests a novel mechanism of inhibition compared to other classes of PI3Kδ inhibitors. The binding mode and specific molecular interactions at the ATP-binding site have been investigated computationally to guide the structure-activity relationship (SAR) studies for optimizing potency and selectivity. nih.govbohrium.com
Modulation of Signal Transduction Pathways in Cell-Based Models
By inhibiting PI3K, the 7-Methylpyrrolo[2,1-f] nih.govmedivir.compharmacytimes.comtriazin-4-amine class of compounds can effectively modulate downstream signal transduction pathways. The PI3K pathway is central to regulating cell growth, proliferation, survival, and motility. sci-hub.se Hyperactivation of this pathway is a common feature in many human cancers. sci-hub.se
In cell-based models, inhibitors based on this scaffold have demonstrated the ability to suppress these signaling cascades. For instance, potent antiproliferative activity has been observed against various human cancer cell lines. sci-hub.sesci-hub.se Specifically, PI3Kδ inhibitors derived from the pyrrolo[2,1-f] nih.govmedivir.compharmacytimes.comtriazin-4-amine scaffold have shown efficacy in suppressing human B-cell proliferation, a process highly dependent on PI3Kδ signaling. researchgate.net This inhibition of cellular proliferation provides a direct link between target engagement (enzymatic inhibition) and a functional cellular response.
Proteomic and Metabolomic Profiling of Cellular Responses to Compound Exposure
Currently, detailed studies on the comprehensive proteomic and metabolomic profiling of cellular responses specifically to 7-Methylpyrrolo[2,1-f] nih.govmedivir.compharmacytimes.comtriazin-4-amine exposure are not extensively reported in the available scientific literature. While the downstream effects on signaling pathways are understood, a global analysis of all protein and metabolite changes that occur upon compound treatment has yet to be published. Such studies would be valuable for uncovering additional mechanisms of action, identifying biomarkers of response, and understanding potential off-target effects.
Investigation of Cellular Uptake and Subcellular Localization (Mechanistic Aspects)
The mechanistic aspects of cellular uptake and the specific subcellular localization of 7-Methylpyrrolo[2,1-f] nih.govmedivir.compharmacytimes.comtriazin-4-amine have not been fully elucidated in the reviewed literature. Understanding how the compound crosses the cell membrane and where it accumulates within the cell is essential for a complete picture of its mechanism of action. Future studies employing techniques such as fluorescence microscopy with tagged compounds or cellular fractionation followed by mass spectrometry would be required to address these questions.
Advanced Methodologies in the Characterization and Study of 7 Methylpyrrolo 2,1 F 1 2 3 Triazin 4 Amine
High-Throughput Screening Approaches for Target Deconvolution
The pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the basis for large compound libraries designed for biological screening. High-throughput screening (HTS) is the primary methodology used to rapidly assess these libraries against a multitude of biological targets, particularly protein kinases, which are frequently implicated in diseases like cancer.
The process typically begins with the creation of a diverse library of pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazine derivatives. These libraries are then subjected to automated biochemical or cell-based assays to identify initial "hits"—compounds that exhibit activity against a specific target or cellular phenotype. For instance, an amide library derived from the pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazine scaffold was screened to identify initial modest inhibitors of Met kinase activity. nih.gov Subsequent structure-activity relationship (SAR) studies are then performed on these hits to systematically modify the chemical structure, enhancing potency and selectivity. This iterative process has successfully identified potent inhibitors against a range of kinases, including Anaplastic Lymphoma Kinase (ALK), Phosphoinositide 3-kinase (PI3K), and dual inhibitors of c-Met and VEGFR-2. nih.govbohrium.comnih.gov
Target deconvolution, the process of identifying the specific molecular target of a compound discovered through a phenotype-based screen, often employs chemical proteomics. Techniques such as Kinobeads, which use immobilized broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate, are particularly powerful. tum.de By observing which kinase fails to bind to the beads in the presence of the test compound (e.g., a 7-Methylpyrrolo[2,1-f] researchgate.netnih.govnih.govtriazin-4-amine derivative), researchers can identify its specific targets in a competitive and dose-dependent manner. tum.de
| Compound Class | Identified Target(s) | Reported Potency (IC₅₀) | Screening Context |
|---|---|---|---|
| Pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazine Amides | Met Kinase | Single-digit nanomolar (optimized) | Initial library screen followed by SAR nih.gov |
| 2,4-Disubstituted Pyrrolo[1,2-f] researchgate.netnih.govnih.govtriazines | c-Met / VEGFR-2 | 1.2 to 24.6 nM | Screening against c-Met addictive cancer cell lines bohrium.com |
| Diastereoselective Pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazines | Anaplastic Lymphoma Kinase (ALK) | 3–57 nM (enzyme assay) | Enzyme- and cell-based assays nih.gov |
| Pyrrolotriazine-based molecules | PI3K Isoforms | Not specified (selective inhibition) | Screening across a panel of homologous kinases nih.gov |
Biophysical Techniques for Ligand-Target Interaction Characterization (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, NMR Spectroscopy for Binding)
Once a target is identified, a precise understanding of the binding interaction between the ligand (the compound) and its target protein is essential. A variety of biophysical techniques are employed to characterize these interactions in detail.
X-ray Crystallography provides high-resolution, three-dimensional structural information of the ligand-target complex. This technique has been instrumental in understanding how pyrrolotriazine derivatives bind to their targets. For example, X-ray crystallography revealed that acylurea pyrrolotriazines with substitutions at the C-5 position bind directly to the ATP-competitive site of the Met kinase domain. nih.gov This structural insight is invaluable for rational drug design, allowing chemists to design new analogs with improved affinity and selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for studying ligand-target interactions. NMR can be used to confirm the binding mode of a compound and provide insights into the dynamics of the protein upon ligand binding. For related inhibitor classes, NMR structural studies have been used to determine a plausible binding mode, which then guided the design of improved inhibitors. studylib.net
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). These data provide a complete thermodynamic profile of the interaction, helping to explain the driving forces behind the binding event (i.e., whether it is enthalpy- or entropy-driven).
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time. SPR measures the association (kon) and dissociation (koff) rates of the ligand-target interaction. From these rates, the equilibrium dissociation constant (Kd), a measure of binding affinity, can be precisely calculated. This technique is highly sensitive and is a standard method for quantifying the affinity of kinase inhibitors.
Advanced Microscopy for Subcellular Localization and Target Engagement Studies
Understanding where a compound localizes within a cell is critical to interpreting its biological effects. Advanced microscopy techniques, particularly confocal laser scanning microscopy, are used to visualize the spatial distribution of small molecules in live or fixed cells. nih.govnih.gov To track a compound like 7-Methylpyrrolo[2,1-f] researchgate.netnih.govnih.govtriazin-4-amine, it can be chemically modified with a fluorescent tag (a fluorophore). When introduced to cells, the location of the fluorescent signal reveals the compound's subcellular destination, such as the cytoplasm, nucleus, or specific organelles like mitochondria. nih.govnih.gov
Beyond simple localization, microscopy can be used to confirm that the compound is engaging its intended target within the cell.
Co-localization Studies: If the target protein is also fluorescently labeled (e.g., with Green Fluorescent Protein, GFP), researchers can determine if the compound's fluorescence signal overlaps with the target's signal, suggesting a direct interaction in a specific cellular compartment.
Förster Resonance Energy Transfer (FRET): FRET-based biosensors can be engineered to measure target engagement directly. In this approach, fluorescent proteins are attached to the target protein in such a way that a conformational change upon ligand binding alters the FRET signal, providing a real-time readout of the interaction within a living cell. nih.gov
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding. When a compound binds to its target protein, the complex is often more resistant to heat-induced denaturation. By heating cells and then visualizing the amount of remaining soluble protein with microscopy-based techniques (like immunofluorescence), one can map where and to what extent target engagement has occurred.
Omics Technologies (e.g., Transcriptomics, Proteomics) in Mechanistic Elucidation
To understand the broader cellular consequences of target inhibition by 7-Methylpyrrolo[2,1-f] researchgate.netnih.govnih.govtriazin-4-amine, researchers utilize "omics" technologies. These approaches provide a global view of changes in cellular molecules, offering deep mechanistic insights.
Proteomics , the large-scale study of proteins, is particularly powerful for studying kinase inhibitors.
Chemical Proteomics: As mentioned for target deconvolution, this approach can be used more broadly to assess the selectivity of a compound across the entire proteome. tum.de By profiling an inhibitor against hundreds of kinases simultaneously, a comprehensive selectivity profile can be generated, which is crucial for predicting potential off-target effects. tum.de
Phosphoproteomics: Since kinases function by phosphorylating other proteins, a key way to measure a kinase inhibitor's effect is to quantify changes in protein phosphorylation across the cell. Mass spectrometry-based phosphoproteomics can identify and quantify thousands of phosphorylation sites, revealing the downstream signaling pathways that are modulated by the inhibition of a specific kinase. This provides a direct readout of the compound's functional impact on cellular signaling networks.
Expression Proteomics: This method quantifies changes in the abundance of thousands of proteins following drug treatment. It can reveal how the cell adapts to the inhibition of a particular pathway, for instance, by up-regulating or down-regulating compensatory proteins or pathways. Studies on other kinase inhibitors have shown this can uncover unexpected mechanisms of action, such as effects on the ubiquitin-proteasome system. biorxiv.org
Transcriptomics involves studying the complete set of RNA transcripts produced by a cell. Using techniques like RNA-sequencing (RNA-Seq), researchers can measure how treatment with a compound alters the expression levels of thousands of genes. This reveals how the inhibition of a signaling pathway ultimately translates into changes in the cell's genetic program, affecting processes like cell cycle progression, apoptosis, and metabolism.
Synthetic Diversification and Lead Optimization Strategies for Pyrrolo 2,1 F 1 2 3 Triazin 4 Amine Scaffolds
Parallel Synthesis and Combinatorial Chemistry Approaches for Derivative Libraries
The generation of extensive derivative libraries is a cornerstone of modern drug discovery, enabling the rapid exploration of structure-activity relationships (SAR). For the pyrrolo[2,1-f] nih.govpharmablock.comlookchem.comtriazine scaffold, parallel synthesis and combinatorial chemistry are employed to systematically modify various positions on the core ring system.
A common approach involves the creation of amide libraries, which has proven effective in identifying initial modest inhibitors of targets like Met kinase. nih.govlookchem.com In these campaigns, a core pyrrolotriazine structure with a reactive amine or carboxylic acid handle is subjected to a large panel of corresponding reagents (e.g., various acyl chlorides or amines) in a parallel fashion. This high-throughput method allows for the synthesis and screening of hundreds or thousands of discrete compounds, each with a unique substitution pattern.
Synthetic strategies amenable to library generation often involve multi-step sequences where a key intermediate can be diversified in the final steps. For instance, the synthesis of 2,7-disubstituted-pyrrolo[2,1-f] nih.govpharmablock.comlookchem.comtriazines has been designed around a late-stage key intermediate that is orthogonally reactive, permitting rapid diversification at different positions. researchgate.net Other methods, such as those starting from pyrrole (B145914) or triazine precursors, have been developed to construct the core heterocycle, which can then be elaborated using combinatorial approaches. nih.govnih.gov For example, 1,3-dipolar cycloaddition reactions have been utilized to synthesize series of 2,4-disubstituted pyrrolo[2,1-f] nih.govpharmablock.comlookchem.comtriazines. mdpi.com
These library-based approaches are crucial for identifying initial hits and for building a foundational understanding of the SAR for a given biological target, paving the way for more focused lead optimization efforts.
Scaffold Hopping and Bioisosteric Replacements within the Pyrrolo[2,1-f]nih.govpharmablock.comlookchem.comtriazine System
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel intellectual property, improve potency, alter physical properties, or escape undesirable metabolic pathways while retaining the key biological activity of a parent molecule. cambridgemedchemconsulting.com
The pyrrolo[2,1-f] nih.govpharmablock.comlookchem.comtriazine system is itself a bioisostere of purines, such as adenine (B156593) and guanine. pharmablock.com This resemblance is fundamental to its ability to interact with ATP-binding sites in kinases. Scaffold hopping, therefore, can involve replacing the pyrrolotriazine core with other purine (B94841) mimetics or related fused heterocyclic systems. A classic example of this strategy in a related class of compounds is Bayer's development of vardenafil, where the pyrrolopyrimidinone core of sildenafil (B151) was "hopped" to an imidazolotriazinone fragment to create a new, patentable entity with a superior selectivity profile. pharmablock.com Similarly, other fused systems like pyrazolo[3,4-d]pyrimidines or imidazo[1,2-b]pyridazines could be explored as potential scaffold hops for pyrrolotriazine-based inhibitors. mdpi.com
Bioisosteric replacement involves the substitution of specific atoms or functional groups within the molecule with others that have similar physical or chemical properties. cambridgemedchemconsulting.combaranlab.org This is often a more subtle modification than scaffold hopping. In a series of pyrrolo[1,2-f] nih.govpharmablock.comlookchem.comtriazine inhibitors of IGF-1R kinase, various bioisosteric replacements for a key proline moiety were explored. nih.gov These included pyrrolidine, pyrrolidinone, carbocyclic, and acyclic groups. nih.gov The goal was to maintain or improve potency by ensuring the key fluoropyridine amide substituent projected into the same region of the binding pocket. nih.gov This demonstrates how targeted bioisosteric replacements of substituents on the core scaffold can be used to fine-tune molecular interactions and properties.
| Original Group | Bioisosteric Replacement(s) | Target/Purpose |
| Purine | Pyrrolo[2,1-f] nih.govpharmablock.comlookchem.comtriazine | Mimic adenine to target kinase ATP-binding sites |
| Pyrrolopyrimidinone | Imidazolotriazinone | Scaffold hop to create novel intellectual property (e.g., Vardenafil) |
| Proline | Pyrrolidine, Pyrrolidinone, Carbocyclic groups | Fine-tune inhibitor conformation and potency for IGF-1R kinase |
Strategies for Enhancing Target Selectivity and Potency through Molecular Design
Once a promising scaffold is identified, molecular design strategies focus on iterative modifications to enhance potency against the desired target while minimizing activity against off-target proteins, thereby increasing selectivity. Structure-activity relationship (SAR) studies are central to this process.
For pyrrolo[2,1-f] nih.govpharmablock.comlookchem.comtriazine-based inhibitors, SAR exploration has yielded significant improvements in potency and selectivity across various targets:
Met Kinase Inhibitors : Starting from an amide library, it was discovered that the introduction of polar side chains at the C-6 position of the pyrrolotriazine core led to significant gains in in-vitro potency. nih.govlookchem.com Further modification of the amide moiety at C-4 to acylurea and malonamide (B141969) substituents also improved potency. nih.govlookchem.com
PI3Kδ Inhibitors : A focused SAR campaign on 4-amino pyrrolotriazines led to the identification of compounds with high selectivity for the PI3Kδ isoform. nih.gov These efforts culminated in a compound that demonstrated efficacy in animal models of arthritis. nih.govresearchgate.net
VEGFR-2/FGFR-1 Inhibitors : A series of 4-(phenylamino)pyrrolo[2,1-f] nih.govpharmablock.comlookchem.comtriazines were developed as inhibitors of VEGFR-2 and FGFR-1. nih.gov Kinome profiling of a lead compound from this series showed good selectivity over a panel of other kinases, including HER-1, HER-2, and CDK2. nih.gov
p38α MAP Kinase Inhibitors : A novel series of compounds based on the pyrrolo[2,1-f] nih.govpharmablock.comlookchem.comtriazine ring system were identified as potent inhibitors of p38α MAP kinase. ijpsr.inforesearchgate.net
Dual c-Met/VEGFR-2 Inhibitors : Aiming to inhibit multiple pathways involved in cancer progression, a series of derivatives were designed as dual inhibitors of c-Met and VEGFR-2, with some compounds exhibiting potent antiproliferative effects in the low nanomolar range. drugbank.comsci-hub.se
These examples highlight a common strategy: systematic modification at different positions of the scaffold (e.g., C-4, C-5, C-6) allows for the optimization of interactions within the target's binding pocket, leading to enhanced potency and selectivity.
| Target Kinase | Position of Modification | Modification Resulting in Improved Potency/Selectivity |
| Met | C-6 | Introduction of polar side chains |
| Met | C-4 | Replacement of amide with acylurea or malonamide |
| PI3Kδ | C-4 | Elaboration of the 4-amino substituent |
| VEGFR-2/FGFR-1 | C-4 | Substitution on the 4-phenylamino group |
| c-Met/VEGFR-2 | Multiple | Various substitutions leading to dual inhibitory activity |
Design Principles for Modulating Compound Interactions (e.g., ATP-competitive binding)
The primary mechanism by which most pyrrolo[2,1-f] nih.govpharmablock.comlookchem.comtriazine-based kinase inhibitors function is through ATP-competitive binding. nih.gov The design of these molecules is fundamentally based on the scaffold's ability to mimic the adenine portion of ATP, allowing it to occupy the ATP-binding pocket of protein kinases. pharmablock.comnih.gov
The key interaction is the formation of hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the kinase domain and anchors the adenine ring of ATP. Docking studies and X-ray crystallography have provided detailed insights into this binding mode. For example, a potent pyrrolo[2,1-f] nih.govpharmablock.comlookchem.comtriazine-based inhibitor of VEGFR-2 was shown to form a critical hydrogen bond between the N1 atom of the triazine ring and the backbone amide-NH of cysteine 919 in the hinge region, effectively anchoring the inhibitor in the adenine binding pocket. nih.gov Similarly, X-ray crystallography confirmed that C-5 substituted pyrrolotriazines bind to the Met kinase domain in an ATP-competitive fashion. nih.govlookchem.com
Beyond simply occupying the hinge region, inhibitor design also focuses on exploiting other nearby pockets to gain potency and selectivity. The orientation of substituents on the pyrrolotriazine core can be designed to form favorable interactions with specific amino acid residues unique to the target kinase.
Furthermore, kinases can adopt different conformational states, and inhibitors can be designed to selectively bind to one of these states. A significant finding in this area was the discovery that a potent inhibitor from the pyrrolo[2,1-f] nih.govpharmablock.comlookchem.comtriazine series binds to the "DFG-out" conformation of the p38α enzyme. researchgate.net In this conformation, the conserved Asp-Phe-Gly (DFG) motif is flipped, revealing an adjacent allosteric pocket that can be exploited by the inhibitor to achieve high affinity and selectivity. This represents a more sophisticated design principle than targeting the simple active "DFG-in" conformation.
Role of 7 Methylpyrrolo 2,1 F 1 2 3 Triazin 4 Amine As a Chemical Probe or Research Tool
Application in Target Validation and Biological Pathway Deconvolution
There is no available research documenting the use of 7-Methylpyrrolo[2,1-f] mdpi.comnih.govnih.govtriazin-4-amine for the validation of biological targets or the elucidation of cellular pathways.
Use in Phenotypic Screening and Mechanism of Action Studies
No published studies were found that describe the utilization of 7-Methylpyrrolo[2,1-f] mdpi.comnih.govnih.govtriazin-4-amine in phenotypic screening assays or in-depth mechanism of action studies to understand its biological effects.
Development of Labeled Probes for Imaging or Tracking (Non-clinical Research)
There is no information available on the development of chemically modified or labeled versions of 7-Methylpyrrolo[2,1-f] mdpi.comnih.govnih.govtriazin-4-amine for use in imaging or tracking applications within non-clinical research settings.
While the broader pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine scaffold is a known pharmacophore present in various biologically active compounds, including kinase inhibitors and antiviral agents, the specific research applications for the 7-methyl derivative, as requested, are not documented in accessible scientific literature. nih.govnih.govnih.govsci-hub.se
Challenges and Future Directions in 7 Methylpyrrolo 2,1 F 1 2 3 Triazin 4 Amine Research
Methodological Gaps in Synthesis and Advanced Characterization
In terms of characterization, most reported analogs are analyzed using standard techniques such as NMR (¹H and ¹³C) and mass spectrometry. mdpi.com While essential for structural confirmation, there is a lack of advanced characterization for many compounds in this class. For example, single-crystal X-ray diffraction studies are crucial for unambiguously determining the three-dimensional structure and for understanding how these molecules interact with their biological targets. Such structural data is invaluable for structure-based drug design but is not universally available for this scaffold's derivatives.
Unexplored Biological Targets and Mechanistic Pathways
Opportunities for Novel Analog Design and Discovery
Modification at C-5 and C-6: Introducing a variety of substituents at these positions to explore effects on potency and selectivity against different target families.
Derivatization of the 4-amino group: Synthesizing a library of amides, sulfonamides, or ureas by modifying the exocyclic amine to probe interactions with target proteins.
Bioisosteric replacement: Replacing the 7-methyl group with other small alkyl or functional groups to fine-tune steric and electronic properties.
Hybrid drug design: Combining the 7-Methylpyrrolo[2,1-f] mdpi.comdigitellinc.comnih.govtriazin-4-amine core with pharmacophores from other known bioactive molecules to create hybrid compounds with potentially novel or dual mechanisms of action. researchgate.net
A systematic exploration of the chemical space around this specific scaffold could lead to the discovery of new compounds with superior potency, improved selectivity profiles, and more favorable drug metabolism and pharmacokinetic (DMPK) properties.
| Position of Modification | Type of Substituent | Resulting Activity/Improvement |
| C-5 / C-6 | Polar side chains, various side chains | Maintained or improved kinase inhibition; promising for property modulation. nih.gov |
| C-2 / C-7 | Anilino and aryl groups | Potent ALK kinase inhibition. researchgate.net |
| C-6 | Aminocarbonyl groups | Selective PI3Kα and PI3Kδ inhibition. sci-hub.sesci-hub.se |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
For this specific compound and its scaffold, AI and ML can be leveraged in several ways:
Predictive Modeling: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data for pyrrolo[2,1-f] mdpi.comdigitellinc.comnih.govtriazine derivatives. researchgate.net These models could then predict the biological activity of virtual, yet-to-be-synthesized analogs of 7-Methylpyrrolo[2,1-f] mdpi.comdigitellinc.comnih.govtriazin-4-amine against various targets, helping to prioritize the most promising compounds for synthesis.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the pyrrolo[2,1-f] mdpi.comdigitellinc.comnih.govtriazine scaffold. nih.gov These models can be optimized to generate structures with high predicted potency, selectivity, and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, expanding the accessible chemical space beyond intuitive human design.
Synthesis Planning: One of the most significant hurdles is efficient synthesis. nih.gov AI-powered retrosynthesis platforms can analyze a target molecule and propose viable synthetic routes from commercially available starting materials. synthiaonline.com This could help identify more efficient and robust pathways to synthesize 7-Methylpyrrolo[2,1-f] mdpi.comdigitellinc.comnih.govtriazin-4-amine and its novel analogs, addressing the methodological gaps discussed earlier.
High-Throughput Screening Analysis: AI can be used to analyze data from high-throughput virtual screening, identifying promising hits and prioritizing them for further experimental validation. nih.gov This can significantly reduce the time and cost associated with identifying new lead compounds.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Optimization of reaction conditions : Temperature (e.g., 80–120°C), solvent choice (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., Pd-based catalysts for cross-coupling reactions) .
- Purification techniques : Use column chromatography or recrystallization to achieve >95% purity. Analytical tools like HPLC and NMR are essential for verifying structural integrity .
- Challenges : Sensitivity to moisture and oxygen necessitates inert atmosphere conditions (e.g., argon or nitrogen) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopic analysis : Employ -NMR and -NMR to confirm the core structure and methyl substitution. Mass spectrometry (HRMS) validates molecular weight (CHN; MW 148.17 g/mol) .
- Solubility profiling : Test solubility in aqueous buffers (e.g., PBS at pH 7.4) and organic solvents (DMSO for stock solutions) to guide biological assay design .
Advanced Research Questions
Q. What strategies are effective for optimizing the selectivity of this compound derivatives as kinase inhibitors?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Introduce substituents at the 7-position (e.g., aryl or piperazine groups) to enhance binding to PI3Kδ over other isoforms (PI3Kα/β/γ). For example, 7-(3-piperazinylphenyl) derivatives showed >100-fold selectivity for PI3Kδ .
- Computational docking : Use molecular dynamics simulations to predict interactions with kinase ATP-binding pockets. Align results with enzymatic assays (IC values) to validate selectivity .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure parameters like bioavailability, half-life, and tissue distribution in rodent models. For instance, low oral bioavailability may require formulation adjustments (e.g., nanoencapsulation) .
- Orthogonal assays : Compare biochemical kinase inhibition with cellular assays (e.g., anti-proliferative effects in cancer cell lines) to identify off-target effects or metabolic instability .
Q. What computational approaches are recommended for designing novel derivatives with improved metabolic stability?
- Methodological Answer :
- Quantum chemical calculations : Predict metabolic hot spots (e.g., methyl group oxidation) using density functional theory (DFT). Pair with in vitro microsomal stability assays to prioritize derivatives .
- Machine learning models : Train models on existing SAR data to predict ADME properties and guide synthetic prioritization .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
